Carbonic acid--2-methylbutan-2-ol (1/2)

Description

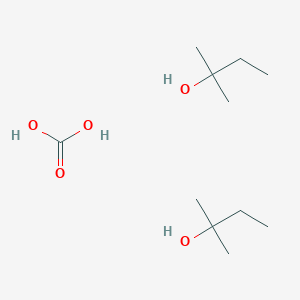

Carbonic acid--2-methylbutan-2-ol (1/2) is a molecular complex formed in a 1:2 molar ratio between carbonic acid (H₂CO₃) and 2-methylbutan-2-ol (tert-amyl alcohol, C₅H₁₂O). This compound is synthesized via gas-phase reactions under controlled conditions, where carbonic acid interacts with the tertiary alcohol to form a hydrogen-bonded network .

Properties

CAS No. |

39511-74-5 |

|---|---|

Molecular Formula |

C11H26O5 |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

carbonic acid;2-methylbutan-2-ol |

InChI |

InChI=1S/2C5H12O.CH2O3/c2*1-4-5(2,3)6;2-1(3)4/h2*6H,4H2,1-3H3;(H2,2,3,4) |

InChI Key |

XBZCLEPJRGEIQX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)O.CCC(C)(C)O.C(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylbutan-2-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and occurs under controlled temperature conditions . Another method involves the reduction of 2-methylbutanone using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of 2-methylbutan-2-ol often involves the catalytic hydration of isobutene in the presence of water and an acid catalyst. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylbutanone using oxidizing agents like potassium dichromate.

Dehydration: When heated with a strong acid like sulfuric acid, it undergoes dehydration to form alkenes such as 2-methylbut-2-ene.

Substitution: It can react with halogen acids like hydrochloric acid to form tert-amyl chloride through an SN1 mechanism.

Common Reagents and Conditions

Oxidation: Potassium dichromate in acidic medium.

Dehydration: Concentrated sulfuric acid at elevated temperatures.

Substitution: Concentrated hydrochloric acid.

Major Products

Oxidation: 2-methylbutanone.

Dehydration: 2-methylbut-2-ene.

Substitution: tert-amyl chloride.

Scientific Research Applications

2-methylbutan-2-ol has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use as an anesthetic and in the formulation of pharmaceuticals.

Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methylbutan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can act as a proton donor and participate in hydrogen bonding. In biological systems, it modulates the activity of GABAA receptors, similar to ethanol, leading to its anesthetic and psychotropic effects . The compound’s ability to form hydrogen bonds also makes it an effective solvent for polar compounds .

Comparison with Similar Compounds

Key Properties

- Thermal Stability : Decomposes at 115°C, higher than analogous complexes with smaller alcohols .

- Solubility : Moderately soluble in tetrahydrofuran (THF) and chloroform but poorly soluble in polar solvents like water .

Comparison with Similar Compounds

Structural and Thermal Properties

Carbonic acid--2-methylbutan-2-ol (1/2) is compared to other carbonic acid-alcohol complexes, such as those with 2-propanol and 2-butanol.

Table 1: Structural and Thermal Properties of Carbonic Acid-Alcohol Complexes

| Compound | Molecular Formula | Hydrogen Bond Length (Å) | Decomposition Temperature (°C) | Solubility Profile |

|---|---|---|---|---|

| Carbonic acid--2-methylbutan-2-ol (1/2) | H₂CO₃·2C₅H₁₂O | 2.65–2.85 | 115 | THF, chloroform |

| Carbonic acid--2-propanol complex | H₂CO₃·2C₃H₈O | 2.70–2.90 | 98 | Ethanol, acetone |

| Carbonic acid--2-butanol complex | H₂CO₃·2C₄H₁₀O | 2.60–2.80 | 105 | Chloroform, ether |

Key Observations :

- The 2-methylbutan-2-ol complex exhibits superior thermal stability (115°C vs. 98–105°C for others), attributed to stronger steric shielding and cyclic hydrogen bonding .

- Solubility trends correlate with alcohol chain length and polarity; bulkier alcohols reduce polar solvent compatibility .

Hydrogen Bonding and Molecular Arrangement

The cyclic hydrogen-bonded network in the 2-methylbutan-2-ol complex contrasts with linear or less-organized structures in smaller alcohol complexes. For example, the 2-propanol complex forms shorter-lived hydrogen bonds due to reduced steric hindrance, leading to lower thermal resilience .

Application Performance

Table 2: Application Comparison

| Compound | Application | Key Advantage | Limitation |

|---|---|---|---|

| Carbonic acid--2-methylbutan-2-ol (1/2) | CO₂ capture | High thermal stability | Low water solubility |

| Sodium carbonate | Industrial CO₂ capture | High solubility in water | Low thermal stability (<100°C) |

| Carbonic acid--2-propanol complex | Lab-scale reactions | Rapid CO₂ release | Poor long-term stability |

Key Insights :

- Compared to 2-propanol complexes, it offers extended stability but requires non-polar solvents for processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.